3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride

5-HT2A receptor agonism psychedelic pharmacology functional selectivity

3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol 4-acetate, monohydrochloride (CAS 2748591-02-6), commonly designated 4-AcO-MET or metacetin, is a synthetic 4-acetoxy-substituted tryptamine. It is the acetate ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and a higher homologue of 4-AcO-DMT (psilacetin), differing by N-ethyl substitution in place of one N-methyl group.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
Cat. No. B12356796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl
InChIInChI=1S/C15H20N2O2.ClH/c1-4-17(3)9-8-12-10-16-13-6-5-7-14(15(12)13)19-11(2)18;/h5-7,10,16H,4,8-9H2,1-3H3;1H
InChIKeyZAAYXHZDJJRJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol 4-Acetate Hydrochloride (4-AcO-MET HCl): A Structurally Differentiated Tryptamine Prodrug for Serotonergic Research


3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol 4-acetate, monohydrochloride (CAS 2748591-02-6), commonly designated 4-AcO-MET or metacetin, is a synthetic 4-acetoxy-substituted tryptamine. It is the acetate ester of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET) and a higher homologue of 4-AcO-DMT (psilacetin), differing by N-ethyl substitution in place of one N-methyl group [1]. The compound functions as a prodrug that undergoes enzymatic deacetylation in vivo to yield the active metabolite 4-HO-MET, which acts as a partial agonist at serotonin 5-HT₂A receptors [2]. The hydrochloride salt form offers defined solubility parameters and is supplied as an analytical reference standard (purity ≥95%) with accompanying GC-MS spectral data, making it suitable for forensic, pharmacological, and analytical chemistry applications .

Why 4-AcO-MET Hydrochloride Cannot Be Assumed Interchangeable with 4-AcO-DMT, 4-HO-MET, or Psilocybin


Although 4-AcO-MET, 4-AcO-DMT, and psilocybin all belong to the 4-substituted tryptamine class and converge on 5-HT₂A receptor agonism, systematic structure–activity relationship (SAR) studies demonstrate that N-alkyl substitution pattern, O-acetylation state, and counterion identity each produce quantifiable differences in receptor efficacy, subtype selectivity, in vivo potency, and analytical handling characteristics [1]. The N-methyl-N-ethyl substitution of 4-AcO-MET yields a distinct 5-HT₂A efficacy profile compared to the N,N-dimethyl analog 4-AcO-DMT, while the 4-acetoxy prodrug moiety confers different in vitro-to-in vivo potency ratios relative to the free 4-hydroxy form [2]. Furthermore, the hydrochloride salt provides specific solubility and stability attributes that differ from the fumarate salts used in the primary pharmacological literature [3]. These multidimensional differences preclude simple substitution without experimental re-validation.

Quantitative Differentiation Evidence for 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol 4-Acetate HCl Against Key Comparators


Superior 5-HT₂A Functional Efficacy vs. 4-AcO-DMT (Psilacetin) in Human Receptor Assays

In Gq-mediated calcium flux assays at human 5-HT₂A receptors, 4-AcO-MET (4-acetoxy-N-methyl-N-ethyltryptamine) exhibits markedly higher agonist efficacy (Emax = 94.3 ± 1.1% of 5-HT maximal response) compared to its N,N-dimethyl homolog 4-AcO-DMT (Emax = 79.2 ± 0.7% of 5-HT), a 15.1 percentage-point difference, despite very similar functional potencies (EC₅₀: 92.3 nM for 4-AcO-MET vs. 103 nM for 4-AcO-DMT) [1]. This indicates that 4-AcO-MET retains near-full agonist character at 5-HT₂A, whereas 4-AcO-DMT behaves as a distinctly partial agonist at this key target mediating psychedelic activity.

5-HT2A receptor agonism psychedelic pharmacology functional selectivity

Distinct 5-HT₂B and 5-HT₂C Off-Target Engagement Profile Relative to 4-AcO-DMT

At human 5-HT₂B receptors, 4-AcO-MET exhibits more than double the agonist efficacy of 4-AcO-DMT (Emax: 48.9 ± 1.0% vs. 22.1 ± 1.0%), and at 5-HT₂C receptors it shows nearly double the efficacy (Emax: 41.2 ± 0.9% vs. 22.8 ± 0.6%) [1]. The 5-HT₂B functional potency is also higher for 4-AcO-MET (EC₅₀ = 45.7 nM) than for 4-AcO-DMT (EC₅₀ = 100 nM). This differential engagement of 5-HT₂B—a receptor associated with cardiac valvulopathy risk—and 5-HT₂C—implicated in appetite and mood regulation—constitutes a pharmacologically meaningful divergence between the two N-alkyl variants.

receptor selectivity off-target pharmacology 5-HT2B cardiac safety

Prodrug Conversion Efficiency: 4-AcO-MET Demonstrates ~23-Fold In Vitro-to-In Vivo Potency Bridging Consistent with Efficient Deacetylation

Comparison of 4-AcO-MET (the 4-acetoxy prodrug) with its predicted active metabolite 4-HO-MET reveals a large in vitro potency gap at human 5-HT₂A (EC₅₀: 92.3 nM for 4-AcO-MET vs. 4.04 nM for 4-HO-MET; ~23-fold difference) that largely collapses in vivo in the mouse head-twitch response (HTR) assay (ED₅₀: 1.17 μmol/kg for 4-AcO-MET vs. 0.65 μmol/kg for 4-HO-MET; ~1.8-fold difference) [1]. This pattern mirrors the prodrug behavior of 4-AcO-DMT/psilocin and supports the hypothesis that 4-AcO-MET undergoes rapid in vivo deacetylation to 4-HO-MET, yielding comparable in vivo potency to the pre-formed active metabolite [2].

prodrug activation deacetylation in vitro-in vivo correlation

Hydrochloride Salt: Defined Solubility Profile and Analytical Reference Standard Specification vs. Fumarate Research Salts

The hydrochloride salt of 4-AcO-MET (CAS 2748591-02-6, ≥95% purity) is supplied as a quantitative analytical reference standard with documented solubility across four solvent systems: DMF (30 mg/mL), DMSO (10 mg/mL), ethanol (20 mg/mL), and PBS pH 7.2 (10 mg/mL), along with characterized UV absorbance maxima (λmax 219, 277 nm) and a searchable 70 eV EI GC-MS spectral library entry . In contrast, the pharmacological literature primarily employs fumarate or hydrofumarate salts (e.g., the crystal structure determination by Pham et al., 2021, used the hydrofumarate form) [1], which may exhibit different hygroscopicity, long-term stability, and dissolution behavior. The hydrochloride salt requires storage at -20°C and is shipped on wet ice, indicating defined cold-chain handling requirements .

analytical reference standard salt form selection solubility

Crystal Structure Confirmation of 4-AcO-MET: Definitive Molecular Geometry via Hydrofumarate Salt X-Ray Crystallography

The solid-state structure of 4-AcO-MET as the hydrofumarate salt has been definitively determined by single-crystal X-ray diffraction [1]. The structure reveals a protonated tryptammonium cation charge-balanced by a 3-carboxyacrylate (hydrofumarate) anion, with the crystal packing consolidated by N—H⋯O and O—H⋯O hydrogen bonds. In contrast, the 4-AcO-DALT variant crystallizes as a two-to-one tryptammonium-to-fumarate salt co-crystallized with fumaric acid, demonstrating that even within the psilacetin derivative series, counterion stoichiometry and crystallization behavior differ depending on N-alkyl substitution [1]. This structural characterization provides atomic-level confirmation of molecular geometry that is essential for computational docking studies, structure-based drug design, and definitive forensic identification.

solid-state structure X-ray crystallography molecular conformation

Recommended Application Scenarios for 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol 4-Acetate HCl Based on Quantitative Differentiation Evidence


In Vivo Behavioral Pharmacology Studies Requiring a 5-HT₂A Near-Full Agonist Prodrug with Defined Dosing

Given the near-full agonist efficacy at human 5-HT₂A (Emax = 94.3%) and the well-characterized in vivo HTR potency (ED₅₀ = 1.17 μmol/kg in C57BL/6J mice), 4-AcO-MET hydrochloride is suited for rodent behavioral studies investigating 5-HT₂A-mediated psychedelic-like effects where a prodrug approach is desired to circumvent the chemical instability of the free phenolic 4-HO-MET [1]. The quantitative HTR dose-response data enable a priori power calculations for experimental design, while the hydrochloride salt's defined solubility in PBS (10 mg/mL) facilitates preparation of injectable formulations .

Comparative 5-HT₂ Receptor Subtype Selectivity Profiling

Researchers investigating differential roles of 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors in physiological or behavioral responses can leverage the distinct efficacy profile of 4-AcO-MET (5-HT₂A Emax 94.3%; 5-HT₂B Emax 48.9%; 5-HT₂C Emax 41.2%) as a comparator to 4-AcO-DMT or other 4-acetoxy tryptamines with divergent subtype engagement [1]. The ~2.2-fold higher 5-HT₂B potency and >2-fold higher efficacy of 4-AcO-MET relative to 4-AcO-DMT at 5-HT₂B provides a tool for dissecting the contribution of this receptor subtype to cardiac or central effects observed with tryptamine psychedelics, particularly relevant given the association of 5-HT₂B agonism with drug-induced valvulopathy [1].

Forensic Toxicology and Analytical Method Development

The hydrochloride salt's availability as a certified analytical reference standard (≥95% purity, CAS 2748591-02-6) with documented UV λmax (219, 277 nm), multi-solvent solubility, and a searchable GC-MS spectral library entry makes it the appropriate choice for developing and validating LC-MS/MS or GC-MS methods for detection of 4-AcO-MET and its metabolite 4-HO-MET in biological matrices or seized drug samples [1]. The crystal structure data provide additional forensic identification markers through powder X-ray diffraction fingerprinting .

Prodrug Pharmacokinetic and Metabolic Stability Studies

The well-characterized disconnect between in vitro potency (h5-HT₂A EC₅₀ = 92.3 nM) and in vivo activity (HTR ED₅₀ = 1.17 μmol/kg), bridged by efficient deacetylation to 4-HO-MET (h5-HT₂A EC₅₀ = 4.04 nM; HTR ED₅₀ = 0.65 μmol/kg), positions 4-AcO-MET as a model substrate for investigating esterase-mediated prodrug activation in the tryptamine series [1]. Comparative studies with 4-AcO-DMT (which shows a similar but non-identical bridging factor) can isolate the contribution of N-alkyl substitution to deacetylation rate, plasma protein binding, and brain penetration [1].

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